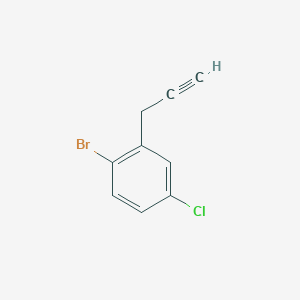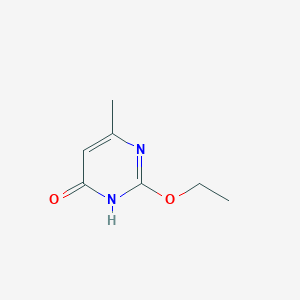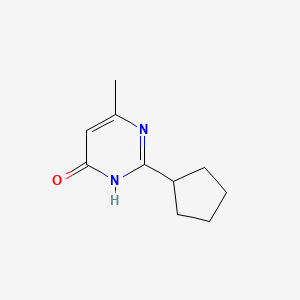
Clorhidrato de 2-metoxi-4-(((2-metoxifenil)imino)metil)fenol
Descripción general
Descripción
“2-Methoxy-4-(((2-methoxyphenyl)imino)methyl)phenol hydrochloride” is a chemical compound . It’s a Schiff base, which is a compound with a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group .
Synthesis Analysis
This compound is usually formed by the condensation of an aldehyde or ketone with a primary amine . It could be synthesized from vanillin and p-anisidine using a water solvent by the stirrer method .Molecular Structure Analysis
The molecular formula of this compound is C15H15NO3 . Its average mass is 257.284 Da and its monoisotopic mass is 257.105194 Da .Chemical Reactions Analysis
The synthesis of this compound involves the reaction of vanillin and p-anisidine, resulting in the formation of an imine .Aplicaciones Científicas De Investigación
Actividad antioxidante
Este compuesto ha sido estudiado por su potencial como antioxidante. Las propiedades antioxidantes son significativas porque pueden ayudar a proteger las células del daño causado por los radicales libres. En un estudio, el compuesto se sintetizó y su actividad antioxidante se probó utilizando el método DPPH, lo que resultó en un prometedor valor de EC50 de 10.46 ppm . Esto sugiere que podría ser un potente antioxidante, lo cual es valioso en la industria farmacéutica y la preservación de alimentos.
Formación de bases de Schiff
Las bases de Schiff son compuestos con un grupo funcional que contiene un doble enlace carbono-nitrógeno con el átomo de nitrógeno conectado a un grupo arilo o alquilo. El compuesto en cuestión puede formar bases de Schiff, que tienen una amplia gama de aplicaciones, como intermediarios en la síntesis orgánica y en el desarrollo de productos farmacéuticos y colorantes .
Síntesis de colorantes azoicos
La estructura molecular de este compuesto lo convierte en un candidato adecuado para la síntesis de colorantes azoicos. Los colorantes azoicos se caracterizan por sus colores vivos y se utilizan en una variedad de industrias, desde textiles hasta impresión .
Preparación de ésteres de bis(cianato)
Se ha informado que los derivados de este compuesto se pueden utilizar en la preparación de ésteres de bis(cianato) renovables . Estos ésteres tienen aplicaciones en la producción de polímeros termoendurecibles, que se utilizan en recubrimientos, adhesivos y compuestos de alto rendimiento.
Aplicaciones biológicas
Debido a la presencia del grupo imina, el compuesto se ha asociado con varios roles biológicos. Se ha observado su posible uso en farmacología, con funciones como actividades antimicrobianas, anticancerígenas, antivirales, antidepresivas y antiinflamatorias .
Método de síntesis verde
El compuesto se puede sintetizar utilizando un método de síntesis verde, que es un esfuerzo para reducir la aparición de residuos peligrosos. Este método implica el uso de agua como solvente y es una alternativa ecológica a los métodos de síntesis tradicionales .
Análisis de la estructura cristalina
Se ha analizado la estructura cristalina del compuesto, lo cual es crucial para comprender su comportamiento químico y sus posibles aplicaciones en ciencia de materiales. La estructura cristalina puede influir en las propiedades físicas y la reactividad del compuesto .
Material de partida para aminas secundarias
Las aminas secundarias son importantes en la síntesis de productos farmacéuticos y agroquímicos. Este compuesto se ha identificado como un material de partida importante para la síntesis de aminas secundarias, que son constituyentes de muchos medicamentos y agroquímicos .
Mecanismo De Acción
2-Methoxy-4-(((2-methoxyphenyl)imino)methyl)phenol hydrochloride acts as a reversible inhibitor of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters in the brain. By inhibiting MAO, 2-Methoxy-4-(((2-methoxyphenyl)imino)methyl)phenol hydrochloride prevents the breakdown of these neurotransmitters, which can lead to increased levels of these chemicals in the brain. This can have a variety of effects, depending on the neurotransmitter in question.
Biochemical and Physiological Effects
The inhibition of MAO by 2-Methoxy-4-(((2-methoxyphenyl)imino)methyl)phenol hydrochloride can lead to an increase in the levels of certain neurotransmitters, such as serotonin and dopamine, in the brain. This can have a variety of effects on the body, depending on the neurotransmitter in question. For example, increased levels of serotonin can lead to improved mood and decreased anxiety, while increased levels of dopamine can lead to increased motivation and improved cognitive functioning.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methoxy-4-(((2-methoxyphenyl)imino)methyl)phenol hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and can be used to study a variety of biochemical and physiological processes. However, it is important to note that 2-Methoxy-4-(((2-methoxyphenyl)imino)methyl)phenol hydrochloride can be toxic in large doses, and should be used with caution.
Direcciones Futuras
In the future, 2-Methoxy-4-(((2-methoxyphenyl)imino)methyl)phenol hydrochloride could be used to study the effects of drugs on the central nervous system, the pharmacology of neurotransmitters, and the regulation of gene expression. Additionally, it could be used to study the effects of various hormones on the body, such as the effects of insulin on glucose metabolism. Furthermore, it could be used to study the effects of environmental toxins on the body, such as the effects of heavy metals on the brain. Additionally, it could be used to study the effects of diet and lifestyle on the body, such as the effects of exercise and nutrition on cognitive functioning. Finally, it could be used to study the effects of various drugs on the body, such as the effects of antidepressants on mood.
Propiedades
IUPAC Name |
2-methoxy-4-[(2-methoxyphenyl)iminomethyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3.ClH/c1-18-14-6-4-3-5-12(14)16-10-11-7-8-13(17)15(9-11)19-2;/h3-10,17H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPUOYLPHMWVPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N=CC2=CC(=C(C=C2)O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy-](/img/structure/B1462313.png)


![(E)-8-Hydroxy-2-[2-(3,4,5-trihydroxyphenyl)ethenyl]-7-quinolinecarboxylic acid sodium salt](/img/structure/B1462316.png)

![3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B1462318.png)
![Ethyl [6-oxo-2-(propylthio)-1,6-dihydropyrimidin-4-yl]acetate](/img/structure/B1462319.png)


